threo-6'-Hydroxyustusolate C
Overview
Description
Threo-6’-Hydroxyustusolate C is a natural product derived from the fungus Aspergillus ustus. It belongs to the class of naphthofurans and has the molecular formula C23H32O7. This compound is known for its complex structure, which includes multiple hydroxyl groups and a conjugated diene chromophore .
Preparation Methods
Synthetic Routes and Reaction Conditions: Threo-6’-Hydroxyustusolate C can be synthesized through a series of chemical reactions involving specific reagents and conditionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of Threo-6’-Hydroxyustusolate C may involve the extraction of the compound from natural sources such as Aspergillus ustus. Alternatively, it can be produced through chemical synthesis in large-scale reactors, where the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions: Threo-6’-Hydroxyustusolate C undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Threo-6’-Hydroxyustusolate C, which can be used for further chemical modifications or applications.
Scientific Research Applications
Threo-6’-Hydroxyustusolate C has a wide range of applications in scientific research, including:
Chemistry: It serves as a model compound for studying photochemistry and UV/Vis spectroscopy due to its conjugated diene chromophore.
Biology: The compound is used to induce chirality in other synthesized compounds, making it valuable in stereochemistry studies.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its role as an antioxidant and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of Threo-6’-Hydroxyustusolate C involves its interaction with various molecular targets and pathways. The multiple hydroxyl groups allow it to participate in hydrogen bonding and other interactions, which can influence its biological activity. The conjugated diene chromophore plays a role in its photochemical properties, making it useful in studies related to light absorption and emission .
Comparison with Similar Compounds
- Threo-6’-Hydroxyustusolate A
- Threo-6’-Hydroxyustusolate B
- Threo-6’-Hydroxyustusolate D
Comparison: Threo-6’-Hydroxyustusolate C is unique due to its specific arrangement of hydroxyl groups and the presence of a conjugated diene chromophore. This makes it particularly valuable in photochemistry and stereochemistry studies. Compared to its analogs, Threo-6’-Hydroxyustusolate C has distinct chemical properties that make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] (2E,4E,6S,7S)-6,7-dihydroxyocta-2,4-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O7/c1-14(24)16(25)8-5-6-9-18(26)30-17-12-15-13-29-20(27)23(15,28)22(4)11-7-10-21(2,3)19(17)22/h5-6,8-9,12,14,16-17,19,24-25,28H,7,10-11,13H2,1-4H3/b8-5+,9-6+/t14-,16-,17+,19-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBLSPPEZPLINV-XSAKGQBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C=CC=CC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3)(C)C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](/C=C/C=C/C(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CCC3)(C)C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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